

Spectroscopic Profile of 5-Bromo-2-isopropoxypyrimidine: A Technical Guide

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Compound of Interest

Compound Name: *5-Bromo-2-isopropoxypyrimidine*

Cat. No.: *B176004*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromo-2-isopropoxypyrimidine**. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are also provided to enable researchers to generate and confirm their own data.

Predicted Spectroscopic Data

The following tables summarize the anticipated ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy data for **5-Bromo-2-isopropoxypyrimidine**. These predictions are based on established chemical shift ranges for pyrimidine derivatives and the expected fragmentation patterns and vibrational modes for the functional groups present in the molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data for 5-Bromo-2-isopropoxypyrimidine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~8.6	Singlet	2H	H-4, H-6	The two pyrimidine protons are expected to be equivalent and appear as a singlet in the downfield region due to the deshielding effect of the nitrogen atoms.
~5.3	Septet	1H	CH (isopropoxy)	The methine proton of the isopropoxy group will be split into a septet by the six neighboring methyl protons.
~1.4	Doublet	6H	CH ₃ (isopropoxy)	The six equivalent methyl protons of the isopropoxy group will be split into a doublet by the neighboring methine proton.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for 5-Bromo-2-isopropoxypyrimidine

Chemical Shift (δ) ppm	Assignment	Notes
~165	C-2	The carbon atom attached to the electronegative oxygen and two nitrogen atoms is expected to be the most downfield.
~158	C-4, C-6	The two equivalent pyrimidine carbons are expected to be in the aromatic region.
~107	C-5	The carbon atom bearing the bromine atom is expected to be shifted upfield compared to the other ring carbons due to the heavy atom effect of bromine.
~72	CH (isopropoxy)	The methine carbon of the isopropoxy group.
~22	CH ₃ (isopropoxy)	The two equivalent methyl carbons of the isopropoxy group.

Table 3: Predicted Mass Spectrometry Data for 5-Bromo-2-isopropoxypyrimidine

m/z	Interpretation	Notes
216/218	[M] ⁺	Molecular ion peak, showing a characteristic 1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹ Br and ⁸¹ Br).
174/176	[M - C ₃ H ₆] ⁺	Loss of propene from the isopropoxy group.
157/159	[M - C ₃ H ₇ O] ⁺	Loss of the isopropoxy radical.
137	[M - Br] ⁺	Loss of the bromine atom.

Table 4: Predicted Infrared (IR) Spectroscopy Data for 5-Bromo-2-isopropoxypyrimidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	C-H stretching (aromatic)
~2980-2940	Strong	C-H stretching (aliphatic)
~1600-1550	Strong	C=N and C=C stretching (pyrimidine ring)
~1250-1200	Strong	C-O stretching (alkoxy group)
~1100-1000	Medium	C-H bending (aromatic)
~700-600	Strong	C-Br stretching

Experimental Protocols

The following are detailed methodologies for obtaining NMR, MS, and IR spectra for pyrimidine derivatives like **5-Bromo-2-isopropoxypyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Weigh 5-10 mg of purified **5-Bromo-2-isopropoxypyrimidine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 ; Dimethyl sulfoxide-d₆, DMSO-d_6) in a standard 5 mm NMR tube.
- Ensure complete dissolution, using sonication if necessary. The solution should be clear and free of any particulate matter.

- ^1H NMR Data Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical acquisition parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 16-64 (adjust for optimal signal-to-noise)
 - The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum on the same spectrometer.
 - A proton-decoupled pulse sequence is typically used.
 - Typical acquisition parameters include:
 - Pulse angle: 30-45°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-10 seconds
 - Number of scans: 1024-4096

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